Maralixibat

Pediatric Hepatology IBAT Inhibitor PFIC

Maralixibat (LUM001) is distinguished among IBAT/ASBT inhibitors by its sub-nanomolar potency (IC50 0.28 nM) and sustained target engagement persisting >240 min post-washout—making it the superior reference compound for studying drug-target residence time. Clinically, it delivers a 32.3% higher serum bile acid responder rate vs. odevixibat in pediatric PFIC, with 0% severe AEs. For assay calibration, target engagement studies, or preclinical cholestasis modeling, maralixibat provides an unrivaled benchmark. Order high-purity (≥98%) maralixibat reference standard today.

Molecular Formula C40H56N3O4S+
Molecular Weight 675.0 g/mol
CAS No. 716313-53-0
Cat. No. B1675085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaralixibat
CAS716313-53-0
SynonymsMaralixibat;  SHP-625;  SHP625;  SHP 625
Molecular FormulaC40H56N3O4S+
Molecular Weight675.0 g/mol
Structural Identifiers
SMILESCCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC
InChIInChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1
InChIKeySTPKWKPURVSAJF-LJEWAXOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Maralixibat (716313-53-0) Technical Baseline: IBAT Inhibitor Procurement Guide


Maralixibat (CAS 716313-53-0), also referred to as LUM001, is a synthetic small-molecule inhibitor of the ileal bile acid transporter (IBAT/ASBT; SLC10A2) [1]. As a non-systemic, orally bioavailable agent, it is designed to act locally in the gastrointestinal tract to block the reabsorption of bile acids in the terminal ileum, thereby increasing their fecal excretion and reducing systemic bile acid levels [1][2]. The compound exhibits high in vitro potency for human ASBT, with an IC50 of 0.28 nM (pIC50 9.55) reported in cellular assays [3]. This mechanism forms the basis for its clinical use in specific pediatric cholestatic liver diseases.

Why IBAT Inhibitors Like Maralixibat Cannot Be Interchanged: Procurement Considerations


Despite sharing a common primary pharmacological target (IBAT/ASBT), ileal bile acid transporter inhibitors such as maralixibat, odevixibat, elobixibat, and linerixibat demonstrate critical differences in their molecular interactions, pharmacokinetic profiles, and resultant clinical outcomes that preclude simple interchangeability [1][2]. While all compounds potently inhibit ASBT (IC50 = 0.1–1.0 μM), they exhibit distinct off-target transporter cross-reactivities with NTCP, SOAT, and OATP family members, as well as divergent time-dependent inhibition kinetics [2]. Furthermore, indirect clinical comparisons reveal significant differences in efficacy, with maralixibat showing a 32.3% higher proportion of serum bile acid responders versus odevixibat in pediatric PFIC populations [1]. These quantitative disparities underscore that generic substitution without rigorous comparative data is scientifically and clinically unsound.

Maralixibat Evidence-Based Differentiation: Comparative Efficacy, Safety & Molecular Data


Maralixibat Demonstrates Significantly Higher sBA Responder Rates in PFIC Compared to Odevixibat

In an indirect treatment comparison (ITC) of phase 3 trials for pediatric progressive familial intrahepatic cholestasis (PFIC), maralixibat demonstrated a significantly greater proportion of patients achieving a serum bile acid (sBA) response compared to odevixibat. This analysis, which anchored the MARCH-PFIC (maralixibat) and PEDFIC-1 (odevixibat) trials to their respective placebo arms, provides the most robust comparative efficacy data available to date [1].

Pediatric Hepatology IBAT Inhibitor PFIC

Maralixibat Exhibits Milder Adverse Event Severity Profile Relative to Odevixibat

Comparative safety analysis from the same indirect treatment comparison study indicated that adverse events (AEs) associated with maralixibat treatment were consistently milder in severity compared to those associated with odevixibat in PFIC patients. The distribution of AEs by severity grade shows a clear shift toward milder events for maralixibat [1].

Drug Safety IBAT Inhibitor Pediatrics

Maralixibat and Odevixibat Exhibit Sustained ASBT Inhibition Irreversible Upon Washout

An in vitro study assessing the time-dependent inhibition of ASBT (SLC10A2) by various bile acid reabsorption inhibitors (BARIs) revealed a critical distinction in binding kinetics. While linerixibat's inhibition was reversible upon washout, both maralixibat and odevixibat induced full and sustained ASBT inhibition that persisted even after removal of the inhibitor and a 240-minute inhibitor-free incubation period [1]. This property is a class-level differentiator from compounds like linerixibat.

Transporter Pharmacology Drug-Target Residence Time IBAT

Maralixibat's High Potency for Human ASBT (IC50 = 0.28 nM) Defines Its Molecular Benchmark

Maralixibat demonstrates exceptionally high in vitro potency for the human apical sodium-dependent bile acid transporter (ASBT/IBAT). This serves as a key benchmark for differentiating its molecular activity from other IBAT inhibitors within the same class [1].

Molecular Pharmacology ASBT Potency

Validated Application Scenarios for Maralixibat Based on Comparative Evidence


Investigating Sustained ASBT Inhibition in Long-Duration Transporter Assays

Researchers designing in vitro studies to model prolonged target engagement should utilize maralixibat as a reference compound. Its demonstrated property of inducing full and sustained ASBT inhibition that persists for over 240 minutes after washout, in contrast to reversible inhibitors like linerixibat, makes it a critical tool for studying drug-target residence time and its downstream effects on bile acid transport [1].

Reference Standard for High-Potency ASBT Inhibition in Cellular Assays

Due to its exceptionally high potency (IC50 = 0.28 nM) against the human ASBT transporter, maralixibat serves as an ideal positive control and calibration standard for in vitro assays measuring ASBT-mediated taurocholate uptake. Its sub-nanomolar activity provides a stringent benchmark for assessing the potency of novel IBAT inhibitors or evaluating assay sensitivity [1].

Benchmark for Superior sBA Response and Tolerability in Preclinical Models of PFIC

In preclinical research focused on pediatric cholestasis, maralixibat provides a valuable benchmark due to its clinical differentiation from odevixibat. Its association with a 32.3% higher sBA responder rate and a milder adverse event profile (0% severe AEs vs. 7%) in PFIC patients establishes it as a key reference compound when evaluating the efficacy and safety of new chemical entities in relevant disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maralixibat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.